

Application Notes and Protocols for 4-Nitrophenyl- β -D-celllobioside Substrate Solution

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Compound of Interest

Compound Name: *4-nitrophenyl-beta-D-celllobioside*

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Introduction

4-Nitrophenyl- β -D-celllobioside (pNPC) is a chromogenic substrate used for the sensitive and specific measurement of cellobiohydrolase activity, a key component of the cellulase enzyme complex.^{[1][2][3]} The enzymatic hydrolysis of the glycosidic bond in pNPC by cellobiohydrolases releases 4-nitrophenol (pNP), a yellow-colored compound under alkaline conditions.^{[3][4]} The rate of pNP formation, which can be quantified spectrophotometrically, is directly proportional to the cellobiohydrolase activity. This application note provides detailed protocols for the preparation of a pNPC substrate solution and its use in a standard enzyme activity assay.

Data Presentation

The following table summarizes the key quantitative data for 4-Nitrophenyl- β -D-celllobioside and the product of its enzymatic cleavage, 4-nitrophenol.

Parameter	Value	Notes
4-Nitrophenyl- β -D-celllobioside (pNPC)		
Molecular Formula	C ₁₈ H ₂₅ NO ₁₃	[5]
Molecular Weight	463.39 g/mol	[5]
Purity	\geq 98%	[5]
Solubility in Water	49.00-51.00 mg/mL	[6]
Storage (Solid)	-20°C, protect from light	[3]
Storage (Solution)	-20°C for up to 1 month, -80°C for up to 6 months	[7]
4-Nitrophenol (pNP)		
Molar Extinction Coefficient (ϵ)	\sim 18.3 mM ⁻¹ cm ⁻¹	At 410 nm in alkaline pH.[8] This value can be buffer and pH-dependent.
Absorbance Maximum (alkaline)	405-420 nm	[8][9]

Experimental Protocols

Protocol 1: Preparation of 4-Nitrophenyl- β -D-celllobioside (pNPC) Stock Solution

This protocol describes the preparation of a 10 mM stock solution of pNPC.

Materials:

- 4-Nitrophenyl- β -D-celllobioside (pNPC) powder
- 50 mM Sodium Acetate Buffer (pH 5.0)
- Sterile, nuclease-free water

- Vortex mixer
- Sterile microcentrifuge tubes or vials
- Analytical balance and weighing paper

Procedure:

- Buffer Preparation: Prepare a 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in sterile, nuclease-free water and adjusting the pH to 5.0 with acetic acid.
- Weighing pNPC: In a clean, dry environment, accurately weigh out 46.34 mg of pNPC powder.
- Dissolving pNPC: Transfer the weighed pNPC powder to a sterile 10 mL tube. Add 10 mL of 50 mM sodium acetate buffer (pH 5.0) to achieve a final concentration of 10 mM.
- Mixing: Vortex the solution thoroughly until the pNPC is completely dissolved. Gentle warming in a water bath (up to 40-50°C) may aid in dissolution.
- Aliquoting and Storage: Aliquot the pNPC stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Protocol 2: Cellobiohydrolase Activity Assay

This protocol provides a method for determining cellobiohydrolase activity using the prepared pNPC substrate solution.

Materials:

- 10 mM pNPC stock solution (from Protocol 1)
- Enzyme sample (appropriately diluted)
- 50 mM Sodium Acetate Buffer (pH 5.0)

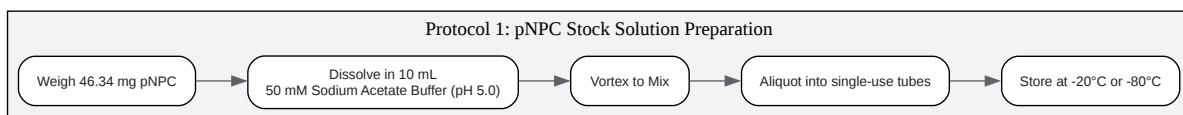
- 1 M Sodium Carbonate (Na_2CO_3) solution (Stop Solution)
- Thermostatic water bath or incubator (set to 50°C)
- Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
- Cuvettes or 96-well microplate
- Pipettes and sterile tips

Procedure:

- Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:
 - Test Sample: 225 μL of 50 mM Sodium Acetate Buffer (pH 5.0) + 25 μL of diluted enzyme sample.
 - Enzyme Blank: 250 μL of 50 mM Sodium Acetate Buffer (pH 5.0).
 - Substrate Blank: 225 μL of 50 mM Sodium Acetate Buffer (pH 5.0) + 25 μL of diluted enzyme sample (Stop solution to be added before the substrate).
- Pre-incubation: Pre-incubate all tubes at 50°C for 5 minutes to bring them to the reaction temperature.
- Initiate Reaction: To the "Test Sample" and "Enzyme Blank" tubes, add 250 μL of pre-warmed 10 mM pNPC stock solution. For the "Substrate Blank," add 500 μL of 1 M Sodium Carbonate solution first, then add 250 μL of the pNPC stock solution. Mix gently by pipetting. The final concentration of pNPC in the reaction will be 5 mM.
- Incubation: Incubate all tubes at 50°C for a defined period (e.g., 10, 20, or 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction remains within the linear range.
- Stop Reaction: After the incubation period, stop the reaction in the "Test Sample" and "Enzyme Blank" tubes by adding 500 μL of 1 M Sodium Carbonate solution. This will raise the pH and develop the yellow color of the p-nitrophenolate ion.

- Absorbance Measurement: Measure the absorbance of all samples at 410 nm using a spectrophotometer. Use a mixture of 500 μ L of buffer and 500 μ L of stop solution as the spectrophotometer blank.
- Calculation of Enzyme Activity:
 - Calculate the corrected absorbance (ΔA) for the test sample: $\Delta A = A_{\text{sample}} - A_{\text{substrate_blank}}$.
 - The amount of p-nitrophenol released (in μ moles) can be calculated using the Beer-Lambert law: Amount of pNP (μ mol) = $(\Delta A * \text{Total Reaction Volume (mL)}) / (\epsilon * \text{Path length (cm)})$ Where:
 - ϵ (molar extinction coefficient) = $18.3 \text{ mM}^{-1}\text{cm}^{-1}$
 - Total Reaction Volume = 1.0 mL (0.5 mL reaction + 0.5 mL stop solution)
 - Path length is typically 1 cm for a standard cuvette.
 - Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that releases 1 μ mole of p-nitrophenol per minute under the specified assay conditions. Activity (U/mL) = $(\text{Amount of pNP (\mu mol)}) / (\text{Incubation time (min)} * \text{Volume of enzyme (mL)})$

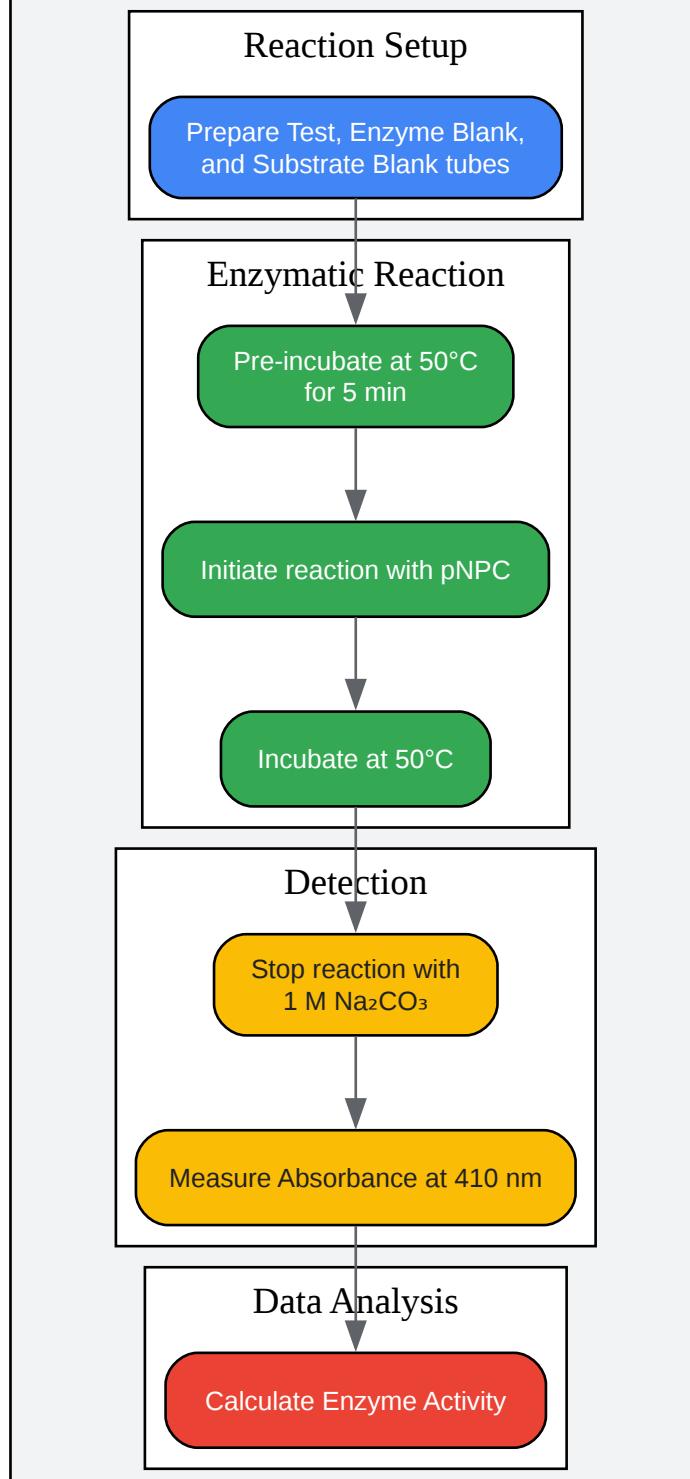
Mandatory Visualizations



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Caption: Workflow for preparing the 4-nitrophenyl- β -D-cellulobioside (pNPC) stock solution.

Protocol 2: Cellobiohydrolase Activity Assay

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